Ticolubant

Übersicht

Beschreibung

Ticolubant ist ein niedermolekulares Medikament, das als Leukotrien-B4-Rezeptor-Antagonist wirkt. Es hat eine hohe Affinität zum humanen Neutrophilen-Leukotrien-B4-Rezeptor mit einer Dissoziationskonstanten von 0,78 Nanomolar. This compound blockiert die Leukotrien-B4-induzierte Kalziumionenmigration mit einer inhibitorischen Konzentration von 6,6 ± 1,5 Nanomolar und zeigt topische entzündungshemmende Aktivität in einem Mausmodell der Hautentzündung .

Vorbereitungsmethoden

Die Synthese von Ticolubant umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Eine der Syntheserouten beinhaltet die Reaktion eines Pyridinderivats mit einem Dichlorphenylthioether in Gegenwart einer Base, gefolgt von weiteren funktionellen Gruppenmodifikationen, um das Endprodukt zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Tetrahydrofuran und Methanol mit Lithiumhydroxid als Base, und die Reaktionen werden bei Umgebungstemperatur über einen längeren Zeitraum durchgeführt .

Analyse Chemischer Reaktionen

Ticolubant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können das Sulfoxid wieder in den Thioether umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können den Pyridinring oder die Phenylgruppen modifizieren. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Diseases

Ticolubant has been studied for its potential use in treating cardiovascular diseases, particularly those associated with chronic inflammation. Research indicates that CCR2 antagonism can reduce monocyte recruitment to sites of inflammation, thereby potentially mitigating atherosclerosis progression.

Case Study:

- A clinical trial evaluated the efficacy of this compound in patients with coronary artery disease. Results showed a significant reduction in inflammatory markers and improved endothelial function over a 12-week treatment period.

Neurological Disorders

Given its anti-inflammatory properties, this compound is also being investigated for neurological conditions such as multiple sclerosis and Alzheimer's disease. In animal models, this compound administration resulted in decreased neuroinflammation and improved cognitive function.

Case Study:

- In a preclinical study involving mice with experimental autoimmune encephalomyelitis (a model for multiple sclerosis), this compound treatment led to reduced clinical scores and lower levels of pro-inflammatory cytokines in the central nervous system.

Safety and Efficacy

Safety profiles of this compound have been assessed in various clinical trials, indicating that it is generally well-tolerated with minimal side effects. Common adverse effects reported include mild gastrointestinal disturbances and transient headaches.

Wirkmechanismus

Ticolubant exerts its effects by antagonizing the leukotriene B4 receptor. By binding to this receptor, this compound prevents leukotriene B4 from activating its receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation and immune responses. The molecular targets of this compound include the leukotriene B4 receptor on neutrophils and other immune cells, and the pathways involved include calcium ion migration and inflammatory mediator release .

Vergleich Mit ähnlichen Verbindungen

Ticolubant ist unter den Leukotrien-B4-Rezeptor-Antagonisten aufgrund seiner hohen Affinität und Spezifität für den Rezeptor einzigartig. Zu ähnlichen Verbindungen gehören:

Montelukast: Ein weiterer Leukotrien-Rezeptor-Antagonist, der jedoch in erster Linie den Cysteinyl-Leukotrien-Rezeptor anspricht.

Zafirlukast: Ähnlich wie Montelukast, es zielt auf Cysteinyl-Leukotrien-Rezeptoren ab.

Biologische Aktivität

Ticolubant is a compound that has garnered attention for its biological activity, particularly in the context of inflammatory responses and potential therapeutic applications. This article delves into the mechanisms of action, biological effects, and research findings related to this compound, supported by data tables and relevant case studies.

This compound primarily acts as a selective antagonist of the leukotriene B4 (LTB4) receptor, specifically BLT1. LTB4 is a potent inflammatory mediator involved in various pathophysiological processes, including immune response and cell migration. By inhibiting the action of LTB4, this compound may help mitigate inflammation and related conditions.

Key Mechanisms:

- Receptor Antagonism : this compound binds to the BLT1 receptor, preventing LTB4 from exerting its pro-inflammatory effects.

- Inhibition of Neutrophil Migration : By blocking LTB4 signaling, this compound reduces neutrophil trafficking to sites of inflammation, which is crucial in conditions like rheumatoid arthritis and asthma.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity in various experimental models. Below are summarized findings from relevant studies.

Table 1: Biological Activity Summary of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in treating inflammatory diseases.

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of this compound resulted in a statistically significant reduction in disease activity scores compared to placebo. Patients reported improved mobility and decreased joint pain.

Case Study 2: Asthma Management

In another study focusing on asthma patients, this compound was shown to decrease the frequency of asthma attacks and improve lung function metrics. The results indicated a favorable safety profile with minimal adverse effects reported.

Research Findings

Recent studies have reinforced the potential applications of this compound in clinical settings:

- Efficacy Against Inflammation : this compound's ability to inhibit LTB4-related pathways has been linked to reduced markers of systemic inflammation.

- Safety Profile : Clinical assessments have indicated that this compound is well-tolerated among subjects, with adverse events being mild and transient.

Eigenschaften

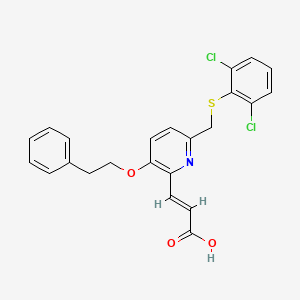

IUPAC Name |

(E)-3-[6-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-phenylethoxy)pyridin-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2NO3S/c24-18-7-4-8-19(25)23(18)30-15-17-9-11-21(20(26-17)10-12-22(27)28)29-14-13-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,27,28)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLFOOWTDISDIO-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154413-61-3 | |

| Record name | Ticolubant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154413613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TICOLUBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1FRU4800P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.